2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid
Description
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid is a bicyclic organoboron compound featuring a spiro[3.5]non-6-ene core. The molecule consists of a seven-membered ring fused to a five-membered ring, with a double bond at position 6 and a boronic acid group (-B(OH)₂) at position 5. The nitrogen atom in the smaller ring is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic applications. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks in medicinal chemistry and materials science .
While the pinacol ester derivative (CAS 2351276-13-4, 2-Boc-2-azaspiro[3.5]non-6-ene-7-boronic Acid Pinacol Ester) is commercially available and widely used due to its improved hydrolytic stability, the free boronic acid form is reactive and requires careful handling .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]non-6-en-7-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO4/c1-12(2,3)19-11(16)15-8-13(9-15)6-4-10(5-7-13)14(17)18/h4,17-18H,5-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEJPLQWAMWCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC2(CC1)CN(C2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid typically involves the formation of the spirocyclic ring followed by the introduction of the boronic acid group. One common method starts with the cyclization of a suitable precursor to form the spirocyclic core. This is followed by the protection of the amine group using a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The spirocyclic structure can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Various reduced spirocyclic derivatives.
Substitution: Biaryl compounds or other complex molecules formed through cross-coupling reactions.
Scientific Research Applications
Biological Applications
1.1 Pharmacological Targeting
Research indicates that boronic acids, including 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid, can act as enzyme inhibitors. They are particularly effective against serine and cysteine proteases due to their ability to form stable complexes with the active sites of these enzymes. The unique Lewis acidity of boron allows these compounds to interact favorably with nucleophiles, enhancing their inhibitory potency .
1.2 GABA Receptor Modulation
Recent studies have shown that derivatives of spiro compounds can selectively target gamma-aminobutyric acid receptors (GABAARs). For instance, certain modifications of spiro compounds have demonstrated significant binding affinities and pharmacological activities, such as muscle relaxation and reduction of airway hyperresponsiveness in vivo models . The potential for this compound to modify GABAAR activity positions it as a candidate for developing new therapeutic agents for respiratory conditions.
Synthetic Applications
2.1 Organic Synthesis
The structural characteristics of this compound make it a valuable intermediate in organic synthesis. Its boronic acid functionality enables it to participate in various coupling reactions, including Suzuki and Sonogashira reactions, which are pivotal in constructing complex organic molecules .
2.2 Development of Boron-containing Therapeutics
The ability to incorporate boron into drug candidates has led to the development of boron-containing therapeutics, which leverage the unique properties of boron for enhanced biological activity and selectivity. The synthesis of boron-functionalized non-steroidal anti-inflammatory drug derivatives (bora-NSAIDs) via alkene boracarboxylation exemplifies this application, showcasing how this compound can contribute to creating new drug classes with improved efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it a valuable tool in the design of enzyme inhibitors .
Comparison with Similar Compounds
2-Boc-2-Aza-spiro[3.3]heptane-6-methanol (CAS 1363381-93-4)
Structural Differences :
- Core Ring System: Spiro[3.3]heptane (five-membered + five-membered rings) instead of spiro[3.5]non-6-ene.
- Functional Groups: Methanol (-CH₂OH) substituent at position 6 instead of boronic acid at position 6.
- Molecular Formula: C₁₁H₂₁NO₃ (vs. C₁₃H₂₂BNO₄ for the boronic acid).
Implications :
- The methanol group enables hydroxyl-based reactivity (e.g., oxidation, esterification), contrasting with the boronic acid’s cross-coupling utility. This compound is more suited for applications in chiral alcohol synthesis or as a building block in heterocyclic chemistry .
7-Azaspiro[3.5]nonan-2-ol Hydrochloride (CAS 587869-08-7)
Structural Differences :
- Core Ring System: Spiro[3.5]nonane (identical to the target compound) but lacks the double bond.
- Functional Groups : Hydroxyl (-OH) group at position 2 and a hydrochloride salt on the nitrogen.
- Molecular Formula: C₈H₁₆ClNO (vs. C₁₃H₂₂BNO₄).
Implications :
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic Acid Pinacol Ester (CAS 2351276-13-4)
Structural Differences :
- Functional Group : Boronic acid is esterified with pinacol (a diol), forming a stable cyclic ester.
- Molecular Formula: C₁₉H₃₂BNO₄ (vs. C₁₃H₂₂BNO₄ for the free boronic acid).
Implications :
- The pinacol ester enhances stability against hydrolysis and oxidation, making it preferable for storage and handling.
- Deprotection (via mild acidic conditions) is required to regenerate the active boronic acid for cross-coupling reactions. This adds a synthetic step but ensures controlled reactivity .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Key Functional Group | Applications |
|---|---|---|---|---|---|---|
| This compound | Not Available | C₁₃H₂₂BNO₄ | ~287.14 | Spiro[3.5]non-6-ene | Boronic Acid | Suzuki coupling, drug intermediates |
| This compound Pinacol Ester | 2351276-13-4 | C₁₉H₃₂BNO₄ | 349.27 | Spiro[3.5]non-6-ene | Boronic Pinacol Ester | Stable intermediate for synthesis |
| 2-Boc-2-Aza-spiro[3.3]heptane-6-methanol | 1363381-93-4 | C₁₁H₂₁NO₃ | ~215.29 | Spiro[3.3]heptane | Methanol | Chiral synthesis, heterocycles |
| 7-Azaspiro[3.5]nonan-2-ol Hydrochloride | 587869-08-7 | C₈H₁₆ClNO | 193.67 | Spiro[3.5]nonane | Hydroxyl, HCl Salt | Pharmaceuticals, bioactive molecules |
Biological Activity
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester is a boronic acid derivative characterized by its unique spirocyclic structure. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 349.28 g/mol. Its structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, enhancing its interactions with biological targets .
The biological activity of this compound is primarily attributed to its boronic acid functionality, which allows it to engage in specific interactions with biomolecules. Boronic acids can form stable complexes with diols and other nucleophiles, making them valuable in targeting enzymes and receptors involved in various biological processes .
Anticancer Activity
Research has indicated that boron-containing compounds exhibit promising anticancer properties. For instance, the boronic acid pharmacophore is known to inhibit proteasomal activity, a mechanism exploited by drugs like bortezomib. Studies have shown that derivatives similar to this compound can enhance the efficacy of existing treatments against resistant cancer cell lines .
Table 1: Comparative Anticancer Activity of Boronic Acid Derivatives
| Compound Name | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| Bortezomib | Proteasome | 19.4 | Standard treatment |
| Compound A (related structure) | Proteasome | 1.1 | More potent than bortezomib |
| 2-Boc-2-Aza-spiro[3.5]non-6-ene | Unknown | TBD | Under investigation |
Glycan Binding
The compound's ability to bind glycan structures through its boronic acid moiety suggests potential applications in targeting pathogens that rely on glycoproteins for infection. This characteristic could be particularly useful in developing therapies against antibiotic-resistant bacteria by exploiting the reversible binding nature of boronic acids .
Case Studies
-
Proteasome Inhibition :
A study investigating the effects of various boron-containing compounds found that certain derivatives exhibited significant proteasome inhibition, leading to apoptosis in cancer cells. The specific activity and selectivity of these compounds are crucial for therapeutic applications in oncology. -
Glycan Targeting :
Another research focused on the interaction between boronic acids and glycoproteins demonstrated that modifications to the boron moiety could enhance binding affinity, potentially leading to new treatments for infections caused by glycan-dependent pathogens.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid, and how are they addressed methodologically?
- Synthesis Challenges:
- Purification : Boronic acids often bind irreversibly to silica gel during column chromatography, complicating isolation. Alternative methods like recrystallization or derivatization (e.g., pinacol ester formation) can mitigate this .
- Boroxin Formation : Elevated temperatures during synthesis or storage may lead to boroxin (cyclotrimeric) byproducts. Strict temperature control and inert atmosphere protocols are recommended .
- Methodological Solutions: Use non-silica-based purification (e.g., size-exclusion chromatography) and monitor reactions via TLC or LC-MS to track boronic acid stability.
Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure and boronic acid functionality?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign spirocyclic carbons and protons through coupling patterns and DEPT experiments. The Boc group’s tert-butyl signals (~1.4 ppm in ¹H NMR) and carbonyl (170-180 ppm in ¹³C NMR) are diagnostic .
- ¹¹B NMR : Confirms boronic acid presence via a peak near 30 ppm .
Advanced Research Questions
Q. How do steric and electronic effects from the spirocyclic framework influence the reactivity of the boronic acid in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Steric Hindrance : The spirocyclic structure restricts access to the boron center, potentially slowing transmetallation. Optimize reaction conditions (e.g., elevated temperature, Pd catalysts with bulky ligands) to enhance efficiency .
- Electronic Effects : Electron-withdrawing Boc groups may reduce boron’s electrophilicity. Computational studies (DFT) can model electronic environments to predict reactivity .
- Experimental Design: Compare coupling yields with/without spirocyclic constraints using model substrates.
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?
- Variable Analysis : Systematically test solvent polarity (e.g., THF vs. DMF), base strength (K2CO3 vs. Cs2CO3), and catalyst loading. Use Design of Experiments (DoE) to identify critical factors .
- Data Contradiction Analysis : Cross-reference reaction conditions from conflicting studies. For example, moisture-sensitive boronic acids may degrade in protic solvents, skewing efficiency comparisons .
Q. What strategies are recommended for stabilizing the boronic acid moiety during long-term storage?
- Derivatization : Convert to pinacol esters or trifluoroborate salts, which are less prone to oxidation or humidity-induced degradation .
- Storage Protocols : Store under inert gas (Ar/N2) at –20°C in anhydrous solvents (e.g., THF) with molecular sieves .
Methodological Best Practices
Q. How can researchers validate the absence of boroxin impurities in synthesized batches?
- Analytical Techniques :
- HPLC-MS : Monitor for m/z signals corresponding to trimeric boroxins (~3× molecular weight of the boronic acid).
- FT-IR : Detect B-O-B stretching vibrations (~700 cm⁻¹) indicative of boroxin formation .
Q. What computational tools are suitable for predicting the reactivity of this spirocyclic boronic acid in novel reactions?
- Molecular Modeling : Use Gaussian or ORCA for DFT calculations to map transition states and activation energies.
- Docking Studies : Simulate interactions with catalytic Pd centers to predict regioselectivity in cross-couplings .
Safety and Handling
Q. What safety protocols are essential for handling this compound in academic laboratories?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust .
- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent boroxin formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
